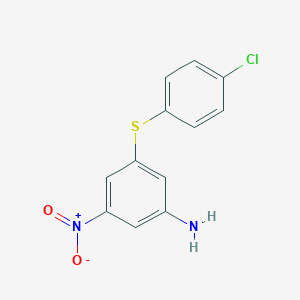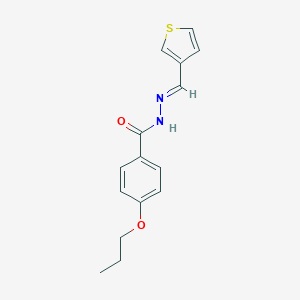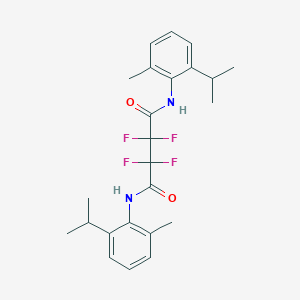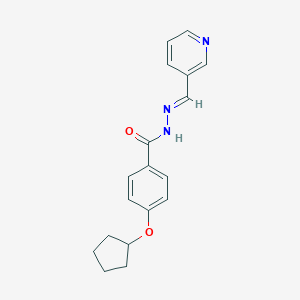
3-(4-Chlorophenyl)sulfanyl-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Chlorophenyl)sulfanyl-5-nitroaniline” is a chemical compound with the molecular formula C12H9ClN2O2S . It has an average mass of 280.730 Da and a monoisotopic mass of 280.007324 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Synthesis and Chemiluminescence Studies
Research by Watanabe et al. (2010) explores the synthesis of sulfanyl-substituted bicyclic dioxetanes, a category to which 3-(4-Chlorophenyl)sulfanyl-5-nitroaniline belongs. These compounds exhibit chemiluminescence, emitting light upon decomposition, which has potential applications in analytical chemistry for detection and measurement purposes (Watanabe et al., 2010).
Photoaffinity Probes
A study by Lamotte et al. (1994) involves the synthesis of N-(3-azido-4-chlorophenyl)-N'-[3H-methyl] thiourea, a compound derived from a similar structural class as this compound. These compounds are utilized as photoaffinity probes for biological studies, particularly in labeling and identifying molecular interactions (Lamotte et al., 1994).
Development of Transparent Polyimides
Research by Tapaswi et al. (2015) indicates the use of thiophenyl-substituted benzidines, similar in structure to this compound, in the development of transparent polyimides. These materials exhibit high refractive indices and small birefringence, making them suitable for advanced optical applications (Tapaswi et al., 2015).
Sulfur Determination in Organic Samples
A method developed by Ahmed and Lawson (1958) for determining sulfur in organic samples uses 4-amino-4'-chlorodiphenyl, a compound related to this compound. This method highlights the utility of such compounds in analytical chemistry for elemental analysis (Ahmed & Lawson, 1958).
Antimicrobial and Antiviral Applications
Research by Ayuk et al. (2018) and Chen et al. (2010) demonstrates the potential of nitroaniline derivatives, akin to this compound, in antimicrobial and antiviral applications. These studies explore the synthesis of azo-phenothiazine and thiadiazole sulfonamide derivatives, indicating their effectiveness against various microorganisms and viruses (Ayuk et al., 2018); (Chen et al., 2010).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTJKAAHSIFLNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-propyl-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B454599.png)
![1-cyclohexyl-5-[(2,4-dinitrophenyl)sulfanyl]-1H-tetrazole](/img/structure/B454600.png)
![N'-{4-nitrobenzylidene}-3-[(4-isopropylphenoxy)methyl]benzohydrazide](/img/structure/B454601.png)
![N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide](/img/structure/B454602.png)
![2,2,3,3-Tetrafluoropropyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B454604.png)
![(2E)-2-[2-(2-amino-2-oxoethoxy)benzylidene]hydrazinecarboxamide](/img/structure/B454605.png)

![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B454608.png)



![2-[2-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B454621.png)
![N'-[(5-methyl-2-furyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454622.png)